molecular formula C20H22ClN7O4 B6482469 ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate CAS No. 893926-76-6

ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B6482469
CAS No.: 893926-76-6
M. Wt: 459.9 g/mol
InChI Key: VZSFIWWAANALKO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a pyrimidine ring, a piperazine ring, and an ester group . The presence of these functional groups suggests that the compound could have a variety of biological activities. Triazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . Similarly, pyrimidine derivatives have been shown to possess antiviral, anticancer, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and require a variety of chemical reactions . The triazole ring could be formed using a variety of methods, including the reaction of 3-amino-1,2,4-triazole . The pyrimidine ring could be synthesized through a multistep process involving the reaction of an appropriate precursor with a suitable reagent .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyrimidine rings would contribute to the rigidity of the molecule, while the piperazine ring and the ester group could provide some flexibility .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and the reagents used. The triazole and pyrimidine rings could participate in electrophilic substitution reactions, while the ester group could undergo hydrolysis or transesterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the polar triazole, pyrimidine, and ester groups could increase the compound’s solubility in polar solvents, while the nonpolar methyl and phenyl groups could enhance its solubility in nonpolar solvents .

Safety and Hazards

The safety and hazards associated with the compound would depend on its toxicity and the precautions needed to handle it safely. As with any chemical, appropriate safety measures should be taken when handling the compound, including the use of personal protective equipment and proper ventilation .

Future Directions

Given the potential biological activities of the compound, future research could focus on exploring its pharmacological properties and developing new drug candidates based on its structure . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of the compound .

Properties

IUPAC Name

ethyl 4-[2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O4/c1-3-32-20(31)26-8-6-25(7-9-26)16(29)11-27-12-22-18-17(19(27)30)23-24-28(18)14-5-4-13(2)15(21)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSFIWWAANALKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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